

Physical and chemical properties of 3-Methoxypiperidine hydrochloride

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Compound of Interest

Compound Name: **3-Methoxypiperidine hydrochloride**

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An In-Depth Technical Guide to **3-Methoxypiperidine Hydrochloride**: Properties, Analysis, and Applications for the Research Professional

Abstract: **3-Methoxypiperidine hydrochloride** is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its piperidine core is a common motif in numerous biologically active compounds, and the methoxy substituent provides a key vector for structural modification and optimization of physicochemical properties. This guide offers a comprehensive technical overview of **3-Methoxypiperidine hydrochloride**, consolidating its core physical and chemical properties, outlining detailed protocols for its analytical characterization, and discussing its applications. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize or intend to utilize this versatile intermediate.

Core Physicochemical & Structural Properties

3-Methoxypiperidine hydrochloride is the salt form of the parent compound, 3-Methoxypiperidine. The formation of the hydrochloride salt significantly enhances the compound's stability and aqueous solubility, making it more amenable to handling, formulation, and biological testing compared to the free base.^{[1][2]} The free base is described as a colorless liquid that is sensitive to air, whereas the hydrochloride is typically an off-white to light yellow solid.^{[3][4][5]}

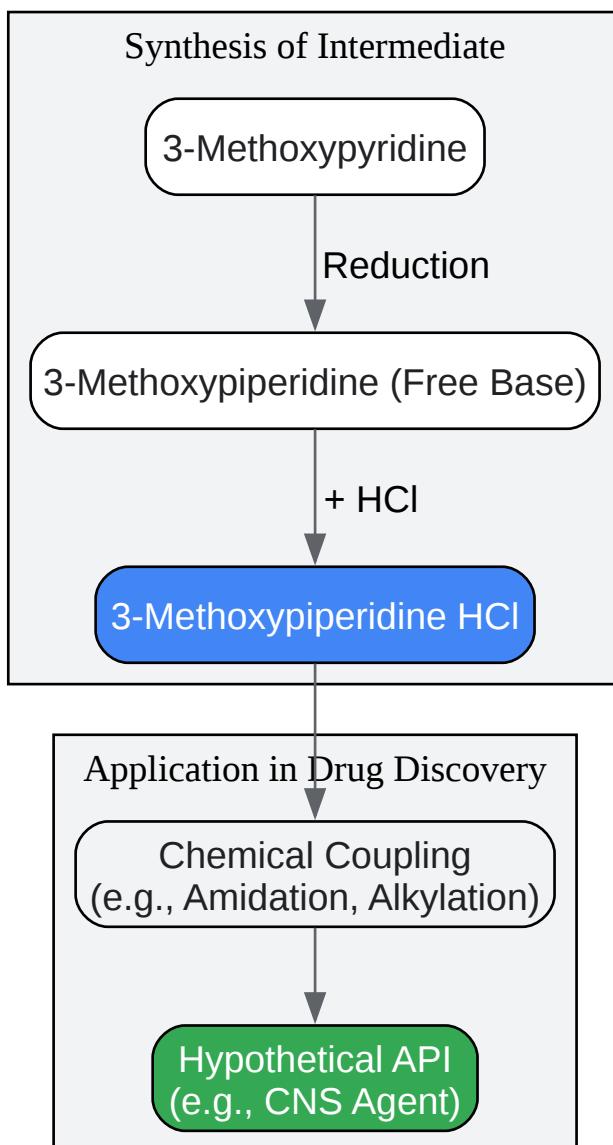
Key physicochemical data are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₄ CINO	
Molecular Weight	151.64 g/mol	[5] [6]
Appearance	Off-white to light yellow solid	[5]
Melting Point	108-112 °C	[7]
Boiling Point	189.9 °C at 760 mmHg	[7]
Density	0.879 g/cm ³	[7]
pKa (Predicted, Free Base)	9.35 ± 0.10	[4]
Solubility	Free base is soluble in water and organic solvents. Hydrochloride form enhances solubility.	[3]
CAS Number	688809-94-1	[7]

Synthesis Context & Role in Drug Development

The primary value of **3-Methoxypiperidine hydrochloride** lies in its utility as a synthetic intermediate for more complex molecules, particularly in the development of novel therapeutic agents.[\[4\]](#)[\[5\]](#) The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active agents and other pharmaceuticals. The methoxy group at the 3-position offers a handle for further chemical modification or can itself be a critical pharmacophoric element.

A common synthetic route to the parent amine involves the reduction of 3-methoxypyridine.[\[4\]](#) Once formed, the free base is typically converted to the hydrochloride salt for improved handling. It then serves as a key building block, as illustrated in the following conceptual workflow.



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Caption: Synthetic utility of 3-Methoxypiperidine HCl.

Spectroscopic & Structural Characterization

Verifying the identity and structure of **3-Methoxypiperidine hydrochloride** is crucial. A combination of spectroscopic techniques provides a complete picture of the molecule. While a public repository of the official spectra for this specific salt is not readily available, its features can be reliably predicted based on its structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

- ^1H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like D_2O or DMSO-d_6 , the ^1H NMR spectrum is expected to show distinct signals for each unique proton environment.
 - ~3.3 ppm (singlet, 3H): The three protons of the methoxy ($-\text{OCH}_3$) group.
 - ~3.5-3.8 ppm (multiplet, 1H): The proton on C3, deshielded by the adjacent oxygen atom.
 - ~2.8-3.4 ppm (multiplet, 4H): Protons on C2 and C6, adjacent to the nitrogen atom. These will be deshielded due to the electron-withdrawing nature of the protonated nitrogen.
 - ~1.5-2.2 ppm (multiplet, 4H): The remaining methylene protons on C4 and C5 of the piperidine ring.
 - Broad, downfield signal (>9.0 ppm): The two protons on the positively charged nitrogen atom (NH_2^+). The exact shift and appearance can vary depending on the solvent and concentration.
- ^{13}C NMR Spectroscopy (Predicted): The proton-decoupled ^{13}C NMR spectrum should display six unique signals, corresponding to the six carbon atoms in the molecule.
 - ~75-80 ppm: C3, the carbon atom bonded to the methoxy group's oxygen.^[8]
 - ~55-60 ppm: The methoxy group carbon ($-\text{OCH}_3$).^[8]
 - ~45-55 ppm: C2 and C6, the carbons adjacent to the nitrogen.^[9]
 - ~20-30 ppm: C4 and C5, the remaining ring carbons.^[9]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:

- 2700-3000 cm^{-1} (broad, strong): N-H stretching vibrations from the secondary ammonium salt (R_2NH_2^+). This is often a very prominent and characteristic feature.
- 2850-2960 cm^{-1} (medium-strong): C-H stretching from the alkyl portions of the piperidine ring and methoxy group.
- ~ 1580 - 1600 cm^{-1} and ~ 2400 - 2600 cm^{-1} : N-H bending and combination bands, also characteristic of ammonium salts.
- 1080-1150 cm^{-1} (strong): C-O stretching from the ether linkage of the methoxy group.

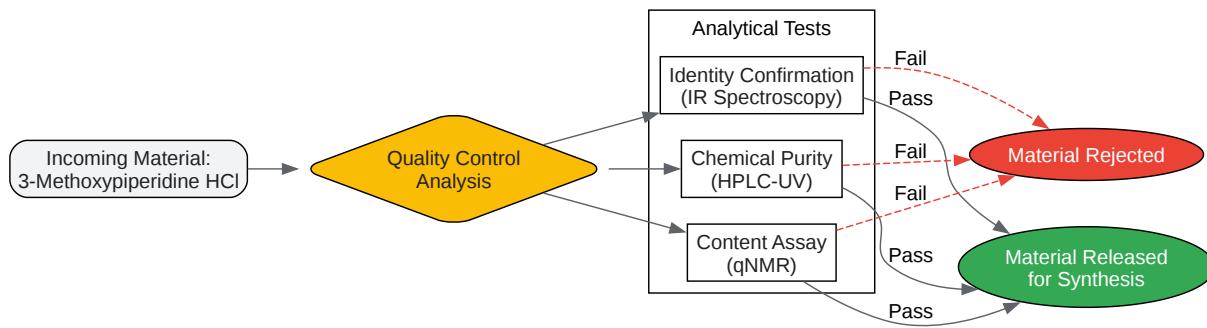
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by a technique like electrospray ionization (ESI), the spectrum would primarily show the molecular ion of the free base.

- Predicted Molecular Ion ($\text{M}+\text{H})^+$: m/z 116.11, corresponding to the protonated free base $[\text{C}_6\text{H}_{14}\text{NO}]^+$.
- Key Fragmentation: Common fragmentation pathways for piperidine rings include alpha-cleavage (loss of radicals adjacent to the nitrogen) and loss of substituents. A prominent fragment would likely be observed from the loss of the methoxy group ($-\text{OCH}_3$), resulting in an ion at m/z 85.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. The following section provides exemplary, field-proven protocols for the analysis of **3-Methoxypiperidine hydrochloride**.



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Caption: General analytical workflow for quality control.

Exemplary Protocol: Purity Determination by HPLC

Causality: 3-Methoxypiperidine lacks a strong UV chromophore, making direct UV detection in HPLC challenging. Therefore, a pre-column derivatization strategy is employed to attach a UV-active molecule, enabling sensitive and accurate quantification of the analyte and any related impurities.[10] This protocol uses Dansyl Chloride as the derivatizing agent.

Methodology:

- Preparation of Solutions:
 - Diluent: Acetonitrile/Water (50:50, v/v).
 - Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of **3-Methoxypiperidine hydrochloride** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
 - Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

- Derivatization Reagent (5 mg/mL): Prepare a solution of Dansyl Chloride in Acetonitrile.
- Buffer: Prepare a 0.1 M Sodium Bicarbonate solution in water.
- Derivatization Procedure:
 - To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer solution.
 - Add 1.0 mL of the Derivatization Reagent. Cap the vial and vortex thoroughly.
 - Heat the vial at 60 °C for 30 minutes in a water bath or heating block.
 - Allow the vial to cool to room temperature. The solution is now ready for injection.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
 - Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis:
 - Calculate the purity by area percent. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Exemplary Protocol: Assay by Quantitative NMR (qNMR)

Causality: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration against a certified internal standard, without the need for a specific reference standard of the analyte itself.[\[11\]](#)[\[12\]](#) The signal intensity in ^1H NMR is directly proportional to the number of protons giving rise to the signal, enabling highly accurate and precise purity/assay determination.[\[3\]](#)[\[11\]](#)

Methodology:

- Method Planning & Standard Selection:
 - Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has simple, sharp singlets in a region unlikely to overlap with the analyte (~6.2-6.5 ppm), and is highly soluble in D_2O .
 - Solvent: Deuterium oxide (D_2O) is selected for its ability to dissolve both the amine hydrochloride salt and the maleic acid internal standard.
- Sample Preparation:
 - Accurately weigh ~15 mg of **3-Methoxypiperidine hydrochloride** and ~10 mg of the Maleic Acid internal standard (certified reference material) into the same vial. Record weights precisely.
 - Dissolve the mixture in ~0.75 mL of D_2O .
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Collection (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Key Acquisition Parameters:
 - Pulse Angle: 30-45 degrees (to avoid saturation).
 - Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T_1 relaxation time of any proton being integrated (both

analyte and IS). A conservative value of 30-60 seconds is recommended to ensure full relaxation.

- Number of Scans (ns): 16 or 32, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).
- Data Processing & Calculation:
 - Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
 - Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet at ~3.3 ppm) and the signal from the internal standard (the two vinyl protons of maleic acid, ~6.2-6.5 ppm).
 - Calculate the purity (assay value) using the following formula:

Purity (%) = $(I_{\text{analyte}} / I_{\text{IS}}) * (N_{\text{IS}} / N_{\text{analyte}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * \text{Purity}_{\text{IS}}$

Where:

- I = Integral value
- N = Number of protons for the integrated signal ($N_{\text{analyte}} = 3$ for methoxy; $N_{\text{IS}} = 2$ for maleic acid)
- MW = Molecular weight
- m = mass
- $\text{Purity}_{\text{IS}}$ = Purity of the internal standard (from its certificate)

Safety, Handling, and Storage

As a chemical intermediate, **3-Methoxypiperidine hydrochloride** must be handled with appropriate precautions.

- Hazard Identification:

- Causes skin irritation and serious eye damage.[[13](#)]
- May cause respiratory irritation.[[13](#)]
- Harmful if swallowed.[[14](#)]
- Classified as toxic to aquatic life with long-lasting effects.[[13](#)]
- Personal Protective Equipment (PPE):
 - Wear protective gloves, chemical safety goggles, and a lab coat.[[13](#)]
 - Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [[13](#)]
- Handling & Storage:
 - Avoid contact with skin, eyes, and clothing.
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[[13](#)]
 - Store locked up.[[13](#)]

Conclusion

3-Methoxypiperidine hydrochloride is a valuable and versatile building block for pharmaceutical research and development. Its well-defined physicochemical properties, combined with robust analytical methods for quality control, enable its confident application in multi-step synthetic campaigns. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective and safe utilization in the synthesis of next-generation therapeutics.

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